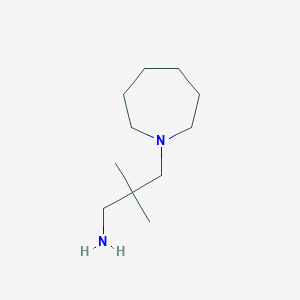
4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C11H6BrN3O It is a derivative of benzonitrile, where the benzene ring is substituted with a bromopyrimidinyl group through an ether linkage
Scientific Research Applications
4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for targeting specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for “4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402+P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Mode of Action
It’s known that bromopyrimidines can undergo rapid nucleophilic displacement reactions . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function or structure.
Biochemical Pathways
Bromopyrimidines are known to undergo direct metallation with lithuium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This suggests that the compound may be involved in similar biochemical reactions.
Pharmacokinetics
The compound has a molecular weight of 27609 , which may influence its absorption and distribution in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile typically involves the reaction of 5-bromopyrimidine with 4-hydroxybenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the pyrimidine and benzonitrile moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling reactions: It can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would result in a biaryl compound .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Chloropyrimidin-2-yl)oxy)benzonitrile
- 4-((5-Fluoropyrimidin-2-yl)oxy)benzonitrile
- 4-((5-Methylpyrimidin-2-yl)oxy)benzonitrile
Uniqueness
4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as nucleophilic substitution and coupling reactions. This makes it a versatile building block for the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-3-1-8(5-13)2-4-10/h1-4,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXPHIQLKAJOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392086 |
Source


|
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887430-98-0 |
Source


|
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)

